molecular formula C26H25N3O6 B12014046 2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769152-01-4

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12014046
CAS No.: 769152-01-4
M. Wt: 475.5 g/mol
InChI Key: KXXHXLNNIMZJEX-JVWAILMASA-N
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Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound .

Scientific Research Applications

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

CAS No.

769152-01-4

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25N3O6/c1-4-34-23-15-18(7-14-22(23)35-26(32)19-8-12-21(33-3)13-9-19)16-27-29-25(31)24(30)28-20-10-5-17(2)6-11-20/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+

InChI Key

KXXHXLNNIMZJEX-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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